Ácido harziánico

Descripción general

Descripción

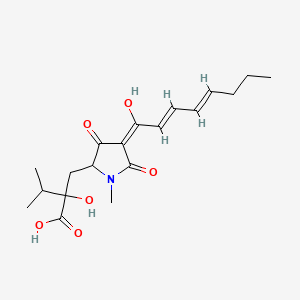

Harzianic acid is a tetramic acid derivative produced by some Trichoderma strains . It has antimicrobial activities against phytopathogenic fungi and promotes plant growth . It also possesses remarkable chemical properties, including the chelating properties toward essential transition metals .

Synthesis Analysis

Harzianic acid is hypothesized to be biosynthesized from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme . The C5’ carboxylate-containing substituent is derived from the unnatural amino acid 4-hydroxy-4-isopropyl glutamate (l -HIG), which is selected and activated by the adenylation domain of the NRPS module of the PKS-NRPS .Molecular Structure Analysis

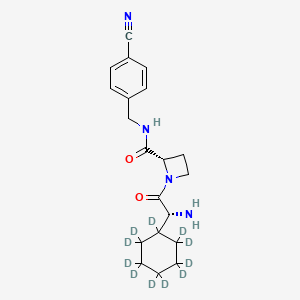

The molecular formula of Harzianic acid is C19H27NO6 . Structural analysis of AHAS complexed with Harzianic acid revealed the molecular basis of competitive inhibition, which differs from all known commercial AHAS inhibitors .Chemical Reactions Analysis

Harzianic acid was prepared for the first time in just six steps with an overall yield of 22%. The identification of conditions to telescope amide bond formation and a Lacey Dieckmann reaction into one pot proved important .Physical And Chemical Properties Analysis

Harzianic acid has a molecular weight of 365.42 g/mol . It also possesses remarkable chemical properties, including the chelating properties toward essential transition metals .Aplicaciones Científicas De Investigación

Interacción con cationes de tierras raras

Se ha encontrado que el ácido harziánico interactúa con cationes de tierras raras como La³⁺, Nd³⁺, Sm³⁺ y Gd³⁺ {svg_1}. Esta interacción se investigó utilizando espectrometría de masas, dicroísmo circular, espectrofotometría UV-Vis y mediciones de pH {svg_2}. Se observó la formación de un monocomplejo (LnL⁺) y un biscomplejo (LnL²⁻) para todos los cationes investigados {svg_3}. Esta propiedad podría ser significativa para comprender los efectos ambientales y el destino de estos contaminantes emergentes de los suelos y las masas de agua {svg_4}.

Propiedades quelantes de metales bivalentes

El ácido harziánico, producido por Trichoderma pleuroticola, se ha estudiado por sus propiedades complexantes hacia metales de transición biológicamente relevantes como Zn²⁺, Fe²⁺, Cu²⁺ y Mn²⁺ {svg_5}. La capacidad de coordinación del ácido harziánico hacia estos cationes forma complejos neutros o cargados en una proporción variable dependiendo del metal y las condiciones de pH {svg_6}.

Actividad antimicrobiana

El ácido harziánico es conocido por su actividad antimicrobiana {svg_7}. Esta propiedad lo convierte en un posible candidato para el desarrollo de nuevos agentes antimicrobianos.

Actividades promotoras del crecimiento de las plantas

El ácido harziánico se ha asociado con actividades promotoras del crecimiento de las plantas {svg_8}. Esta propiedad podría explotarse en agricultura para mejorar el rendimiento y la salud de los cultivos.

Inhibición de la acetohidroxiácido sintasa (AHAS)

Se ha informado que el ácido harziánico es un inhibidor natural de la AHAS {svg_9}. La AHAS es la primera enzima en la vía biosintética de los aminoácidos de cadena ramificada y es un objetivo para el desarrollo de herbicidas y fungicidas {svg_10}.

Activación de las respuestas de defensa de las plantas

El ácido harziánico, junto con otro metabolito secundario harzianolida, participa en la activación de las respuestas de defensa de las plantas {svg_11}. Esta propiedad podría utilizarse en el desarrollo de estrategias para el manejo de enfermedades de las plantas.

Mecanismo De Acción

Target of Action

Harzianic acid (HA) is a secondary metabolite produced by the biocontrol fungus Trichoderma afroharzianum . It primarily targets Gram-positive bacteria and fungal Acetohydroxyacid Synthase (AHAS) . AHAS is the first enzyme in the branched-chain amino acid biosynthetic pathway .

Mode of Action

HA exerts its antimicrobial activity by targeting the cell membrane of Gram-positive bacteria . It interacts with the cell membrane, causing changes that inhibit bacterial growth . As an AHAS inhibitor, HA competes with the enzyme’s substrates, thereby inhibiting the enzyme’s activity . This inhibition disrupts the biosynthesis of branched-chain amino acids, which are essential for the growth and survival of fungi .

Biochemical Pathways

The biochemical pathway affected by HA is the branched-chain amino acid biosynthetic pathway . By inhibiting AHAS, HA disrupts this pathway, leading to a deficiency of branched-chain amino acids. This deficiency affects various downstream processes, including protein synthesis, which is crucial for the growth and survival of fungi .

Result of Action

The primary result of HA’s action is the inhibition of growth in Gram-positive bacteria and fungal species . In Gram-positive bacteria, HA disrupts the integrity of the cell membrane, which is crucial for maintaining cellular homeostasis . In fungi, HA inhibits the biosynthesis of branched-chain amino acids, leading to growth inhibition .

Direcciones Futuras

Increasing knowledge on chelating properties might be relevant for understanding the various beneficial effects of Harzianic acid in the interaction between the producer fungi and plants . It might also have a crucial role in the tolerance of plants growing in metal-contaminated soils and in abiotic stress .

Análisis Bioquímico

Biochemical Properties

Harzianic Acid has been shown to target the cell membrane of Gram-positive bacteria . It is also a selective inhibitor of the enzyme Acetohydroxyacid Synthase (AHAS), which is the first enzyme in the branched-chain amino acid biosynthetic pathway .

Cellular Effects

Harzianic Acid exerts its effects by targeting the cell membrane of bacteria, thereby disrupting their normal function . It also inhibits the activity of AHAS, which can affect the synthesis of branched-chain amino acids and thus impact cellular metabolism .

Molecular Mechanism

The molecular mechanism of Harzianic Acid involves its interaction with the cell membrane and the enzyme AHAS. It binds to these targets and inhibits their function, leading to its antimicrobial effects .

Metabolic Pathways

Harzianic Acid interacts with the branched-chain amino acid biosynthetic pathway by inhibiting the enzyme AHAS . This can affect the levels of branched-chain amino acids in the cell and potentially disrupt metabolic flux.

Propiedades

IUPAC Name |

2-hydroxy-2-[[(4E)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO6/c1-5-6-7-8-9-10-14(21)15-16(22)13(20(4)17(15)23)11-19(26,12(2)3)18(24)25/h7-10,12-13,21,26H,5-6,11H2,1-4H3,(H,24,25)/b8-7+,10-9+,15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSWTHMMNDRFAI-RFJZBCCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC(=C1C(=O)C(N(C1=O)C)CC(C(C)C)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/C(=C\1/C(=O)C(N(C1=O)C)CC(C(C)C)(C(=O)O)O)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157148-06-6 | |

| Record name | Harzianic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157148066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: How does harzianic acid exert its antimicrobial activity?

A: Research suggests that harzianic acid targets the cell membrane of Gram-positive bacteria. [, ] Studies using Bacillus subtilis combined with dynamic bacterial morphology imaging showed that HA disrupts cell membrane integrity, ultimately leading to bacterial cell death. [, ]

Q2: Beyond antimicrobial activity, does harzianic acid possess other biological activities?

A: Harzianic acid also exhibits plant growth promotion activity. [, , ] It has been shown to promote seed germination, enhance root growth, and increase biomass in various plant species.

Q3: How does harzianic acid contribute to plant growth promotion?

A: One proposed mechanism is its iron-chelating ability. [] Harzianic acid can bind and solubilize iron, making it more available to plants. This enhanced iron uptake can contribute to improved plant growth and development.

Q4: Does harzianic acid induce plant defense responses?

A: Yes, research suggests that harzianic acid can prime plant defense responses. [] Treatment with HA has been shown to induce the expression of defense-related genes in tomato plants, including those involved in ethylene and jasmonate signaling pathways, as well as genes encoding protease inhibitors and resistance proteins. []

Q5: What is the molecular formula and weight of harzianic acid?

A: The molecular formula of harzianic acid is C19H29NO3, and its molecular weight is 319.4 g/mol. []

Q6: What spectroscopic techniques are used to characterize harzianic acid?

A: Several spectroscopic techniques are employed to elucidate the structure of harzianic acid, including UV-Vis spectrophotometry, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (both 1D and 2D NMR). [, , , ]

Q7: Harzianic acid is known to bind metal ions. Which metal ions does it interact with?

A: Harzianic acid exhibits chelating properties towards various metal ions, including essential transition metals like Zn2+, Fe2+, Cu2+, and Mn2+, as well as toxic heavy metals such as Cd2+, Co2+, Ni2+, and Pb2+. [, ] It has also been shown to interact with rare-earth cations such as La3+, Nd3+, Sm3+, Gd3+, Pr3+, Eu3+, Ho3+, and Tm3+. [, ]

Q8: How does harzianic acid bind to these metal ions?

A: Harzianic acid coordinates with metal ions through its oxygen atoms present in the carboxyl and hydroxyl groups. The specific coordination mode and stoichiometry of the complexes formed depend on the metal ion, pH, and solvent conditions. [, , , ]

Q9: Does the interaction of harzianic acid with metal ions affect its biological activity?

A: The metal-chelating properties of HA are believed to be related to its biological activities. For example, its iron-chelating ability might contribute to both its antifungal activity (by sequestering iron essential for fungal growth) and its plant growth-promoting activity (by increasing iron bioavailability to plants). [, ]

Q10: Are there any known analogues of harzianic acid?

A: Yes, isoharzianic acid (iso-HA) is a stereoisomer of harzianic acid and has been isolated from Trichoderma harzianum. [] Iso-HA also displays biological activity, inhibiting the growth of the corn pathogenic fungus Ustilago maydis and exhibiting antibacterial effects against Staphylococcus aureus. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)